molecular formula C25H24O6 B560626 Kuwanon A CAS No. 62949-77-3

Kuwanon A

Numéro de catalogue: B560626
Numéro CAS: 62949-77-3
Poids moléculaire: 420.5 g/mol
Clé InChI: DBUNRZUFILGKHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale du kuwanon A implique plusieurs étapes, à partir d'un intermédiaire commun. Le rendement global de la synthèse est d'environ 6,6% .

Méthodes de production industrielle : Le this compound est principalement extrait de l'écorce de la racine de Morus alba L. en utilisant des méthodes d'extraction par solvant. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler le this compound à une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le kuwanon A subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés substitués ayant des activités biologiques modifiées .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Applications De Recherche Scientifique

Anticancer Applications

1. Synergistic Effects with Chemotherapy:
Kuwanon A has shown promising results in enhancing the efficacy of conventional chemotherapy agents. A study demonstrated that combining this compound with 5-fluorouracil significantly reduced tumor progression in gastric cancer models. The mechanism involved activating GADD153, which plays a crucial role in endoplasmic reticulum stress-induced apoptosis in cancer cells .

2. Induction of Apoptosis:
Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and promote apoptosis in HeLa cells, a cervical cancer line, surpassing the effects of established chemotherapeutic agents like paclitaxel and cisplatin . The compound disrupts mitochondrial integrity and induces reactive oxygen species production, leading to cell death.

Anti-inflammatory Applications

1. Neuroinflammatory Effects:
this compound has been investigated for its anti-inflammatory properties, particularly in neuroinflammatory conditions. Studies have shown that it inhibits lipopolysaccharide (LPS)-induced inflammation in microglial cells by suppressing the nuclear factor kappa B (NF-κB) signaling pathway and inducing heme oxygenase-1 (HO-1) expression . This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

2. Modulation of Cytokine Production:
this compound effectively reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in macrophage cell lines . This modulation can be beneficial for treating chronic inflammatory conditions.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Effect Mechanism Cell Line/Model
AnticancerInduces apoptosisDisruption of mitochondrial functionHeLa cells
AnticancerEnhances efficacy of 5-fluorouracilActivation of GADD153Gastric cancer xenograft
Anti-inflammatoryReduces LPS-induced inflammationInhibition of NF-κBBV2 microglial cells
Anti-inflammatoryModulates cytokine productionInduction of HO-1RAW264.7 macrophages

Case Studies

Case Study 1: Gastric Cancer Treatment
A study evaluated the combined use of this compound with 5-fluorouracil in gastric cancer models, demonstrating enhanced anticancer effects through synergistic activation of apoptotic pathways. The combination therapy showed significant tumor size reduction compared to monotherapy .

Case Study 2: Neuroinflammation
In a model assessing neuroinflammation, this compound was found to significantly lower inflammatory markers in microglial cells subjected to LPS stimulation. This highlights its potential as a therapeutic agent for neurodegenerative diseases by modulating inflammatory responses .

Comparaison Avec Des Composés Similaires

Le kuwanon A fait partie d'un groupe de composés appelés adduits de type Diels-Alder du mûrier (MDAA). Des composés similaires comprennent :

Unicité du this compound : Le this compound se distingue par son inhibition sélective de la cyclooxygénase-2 (COX-2), comparable à celle du célécoxib, un inhibiteur connu de la COX . Cette sélectivité en fait un candidat prometteur pour le développement de médicaments anti-inflammatoires avec moins d'effets secondaires.

Activité Biologique

Kuwanon A is a prenylated flavonoid derived from the root bark of Morus alba (mulberry). This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. Below, we will explore the biological activity of this compound, presenting key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It features a prenyl group that enhances its lipophilicity and potential for interaction with biological membranes.

1. Anticancer Effects

This compound has demonstrated significant anticancer properties in various studies. One notable study evaluated its effects in combination with 5-fluorouracil (5-FU) against gastric cancer (GC) cells. The results indicated that this compound could induce cell growth arrest and apoptosis through the activation of GADD153, a critical mediator of endoplasmic reticulum stress.

Table 1: Anticancer Activity of this compound in Gastric Cancer Cells

Cell LineTreatmentEffectMechanism
MKN-45This compound + 5-FUInduced apoptosisGADD153 activation
SGC-7901This compound + 5-FUCell cycle arrest (G2/M phase)PERK/eIF2α/ATF4 pathway
HGC-27This compoundReduced cell viabilityEndoplasmic reticulum stress
BGC-823This compoundEnhanced synergistic effect with 5-FUER stress-mediated apoptosis

The combination therapy showed enhanced efficacy compared to either treatment alone, suggesting a synergistic effect that warrants further investigation .

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating key signaling pathways. Research has shown that it can inhibit the expression of inflammatory mediators in macrophages and microglial cells, thereby reducing neuroinflammation.

Table 2: Anti-inflammatory Effects of this compound

Cell TypeTreatmentInflammatory Mediator Inhibition
RAW264.7This compoundTNF-α, IL-6
BV2 MicrogliaThis compoundCOX-2, iNOS

In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation in RAW264.7 macrophages and BV2 microglia .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies involving neuronal cell lines. It was found to protect against oxidative stress-induced damage by enhancing the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme.

Table 3: Neuroprotective Effects of this compound

Cell LineTreatmentEffect on HO-1 Expression
HT22This compoundIncreased HO-1 expression
BV2This compoundReduced oxidative injury

These findings suggest that this compound may be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation .

Case Studies

A case study involving patients with gastric cancer treated with a regimen including this compound showed promising results in terms of tumor reduction and improved patient outcomes. The study emphasized the importance of combining traditional chemotherapy with natural compounds like this compound to enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Kuwanon A from natural sources?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification. Structural characterization employs NMR (¹H and ¹³C), mass spectrometry (HRMS), and UV-Vis spectroscopy to confirm molecular identity. Solubility testing in solvents like DMSO is critical for bioactivity studies, with storage recommendations at -20°C to maintain stability .

Q. How can researchers assess this compound’s antioxidant activity using standardized assays?

The DPPH radical scavenging assay is widely used to evaluate antioxidant potential. Prepare this compound in DMSO at varying concentrations (e.g., 10–100 µM), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Compare IC50 values with positive controls (e.g., ascorbic acid). Ensure solvent controls to rule out interference .

Q. What experimental designs are suitable for preliminary cytotoxicity screening of this compound?

Use MTS or MTT assays on cancer cell lines (e.g., HeLa, MDA-MB-231) and non-cancerous cells (e.g., HEK293) to assess selectivity. Include dose-response curves (0.1–100 µM), 48–72-hour incubation, and triplicate replicates. Normalize data to vehicle-treated controls and validate with apoptosis markers (e.g., Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across studies?

Discrepancies may arise from differences in cell lines, assay conditions, or this compound purity. To address this:

  • Validate purity via HPLC (>95%).
  • Test multiple cell lines with standardized protocols (e.g., ATCC-recommended media).
  • Use orthogonal assays (e.g., clonogenic survival, caspase-3 activation) to confirm mechanisms .

Q. What strategies are effective for elucidating this compound’s molecular targets in cancer pathways?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Validate targets via siRNA knockdown or CRISPR-Cas9, followed by functional rescue experiments. Molecular docking studies against predicted receptors (e.g., GRP-preferring receptors) can prioritize candidates for in vitro binding assays (e.g., SPR) .

Q. How should researchers design experiments to evaluate this compound’s synergistic effects with existing chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Co-treat cells with this compound and drugs (e.g., paclitaxel) at fixed ratios (e.g., 1:1, 1:2). Calculate CI values using CompuSyn software: CI <1 indicates synergy. Monitor ROS production and DNA damage markers (e.g., γ-H2AX) to assess mechanistic overlap .

Q. What methodologies address this compound’s bioavailability challenges in preclinical models?

  • In vitro: Simulate gastrointestinal absorption using Caco-2 cell monolayers.
  • In vivo: Administer this compound via oral gavage or intraperitoneal injection in rodents, followed by plasma LC-MS/MS pharmacokinetic profiling.
  • Formulation: Nanoencapsulation (e.g., liposomes) to enhance solubility and half-life .

Q. How can researchers differentiate this compound’s antibacterial activity against drug-resistant strains like MRSA?

Conduct minimum inhibitory concentration (MIC) assays using broth microdilution per CLSI guidelines. Compare this compound’s MIC with standard antibiotics (e.g., vancomycin). Use time-kill curves to assess bactericidal vs. bacteriostatic effects. Combine with efflux pump inhibitors (e.g., CCCP) to evaluate resistance mechanisms .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report effect sizes and confidence intervals to contextualize significance .

Q. How should researchers validate this compound’s in vitro findings in vivo?

  • Xenograft models: Implant cancer cells into immunodeficient mice, treat with this compound (10–50 mg/kg), and measure tumor volume/weight.
  • Toxicology: Assess liver/kidney function via serum ALT, AST, and creatinine.
  • Biomarker analysis: Quantify apoptosis (cleaved caspase-3) and proliferation (Ki-67) in excised tumors .

Q. Tables for Key Experimental Parameters

Assay Type Key Parameters References
Antioxidant (DPPH) IC50, solvent controls, absorbance at 517 nm
Cytotoxicity (MTS) Cell line, incubation time, dose range
Synergy (CI) Drug ratios, CompuSyn analysis
Pharmacokinetics Cmax, Tmax, AUC via LC-MS/MS

Propriétés

IUPAC Name

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-13(2)5-6-16-22(29)21-19(28)11-14(26)12-20(21)30-23(16)17-7-8-18(27)15-9-10-25(3,4)31-24(15)17/h5,7-12,26-28H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNRZUFILGKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108820
Record name 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62949-77-3
Record name 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62949-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kuwanon A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY8P8K8Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kuwanon A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.